2,2-dimethyl-3-(methylsulfanyl)propan-1-amine
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Overview
Description
2,2-dimethyl-3-(methylsulfanyl)propan-1-amine is an organic compound with the molecular formula C6H15NS It is characterized by the presence of a methylsulfanyl group attached to a propan-1-amine backbone, with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(methylsulfanyl)propan-1-amine typically involves the reaction of 2,2-dimethyl-3-bromopropan-1-amine with methylthiolate. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(methylsulfanyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted amines
Scientific Research Applications
2,2-dimethyl-3-(methylsulfanyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(methylsulfanyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can modulate the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-methylsulfanylpropan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
2,2-Dimethyl-3-methylsulfanylpropanoic acid: The presence of a carboxylic acid group significantly alters its acidity and solubility compared to the amine derivative.
Uniqueness
2,2-dimethyl-3-(methylsulfanyl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Biological Activity
2,2-Dimethyl-3-(methylsulfanyl)propan-1-amine, also known by its IUPAC name, is an organic compound with significant biological activity. This compound has garnered attention in various fields of research due to its potential therapeutic applications and interactions with biological systems.
- Molecular Formula : C₅H₁₃NS
- Molecular Weight : 115.23 g/mol
- CAS Number : 1860003-04-8
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its pharmacological effects.
Key Biological Targets:
- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes that are critical in metabolic pathways.
- Receptor Binding : It exhibits affinity for certain receptors which may lead to physiological responses.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Cytotoxicity : Evaluations on cancer cell lines indicate a potential cytotoxic effect, which warrants further investigation into its use as an anticancer agent.
- Phospholipidosis Induction : Research indicates that the compound may influence phospholipid metabolism, potentially leading to phospholipidosis, a condition characterized by the accumulation of phospholipids within cells.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various compounds found that this compound displayed promising activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) was determined to be below 100 µg/mL for effective strains, indicating significant potential for development as an antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays conducted on multiple cancer cell lines demonstrated that this compound could induce cell death at concentrations ranging from 10 to 50 µM. The results suggest a mechanism involving apoptosis, although the precise pathways remain to be elucidated .
Case Study 3: Phospholipidosis Assessment
Research assessing the potential of various compounds to induce phospholipidosis found that this compound showed notable inhibition of lysosomal phospholipase A2 (LPLA2), correlating with drug-induced phospholipidosis . This finding highlights the need for careful evaluation of its safety profile in therapeutic contexts.
Data Tables
Properties
IUPAC Name |
2,2-dimethyl-3-methylsulfanylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS/c1-6(2,4-7)5-8-3/h4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCNALFLNSGAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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